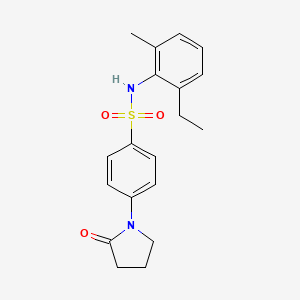

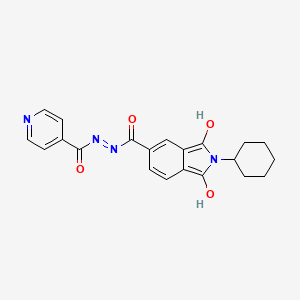

![molecular formula C21H27N3O3S B4558342 4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)

4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide

Vue d'ensemble

Description

The compound of interest is a part of a broader class of benzamide derivatives, which are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. These compounds often feature modifications at the benzamide moiety and substitutions at the phenyl ring, influencing their biological activity and physicochemical properties.

Synthesis Analysis

Synthetic approaches to similar compounds typically involve multistep processes including condensation reactions, nucleophilic substitutions, and modifications of functional groups. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, outlines a complex synthetic pathway that could offer insights into the synthesis of the compound (Zhou et al., 2008).

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research has developed convenient routes to synthesize complex organic compounds, including piperidines, pyrrolizidines, indolizidines, and quinolizidines, through cyclization of acetylenic sulfones with beta and gamma-chloroamines. These processes are crucial for synthesizing novel compounds with potential therapeutic applications (Back & Nakajima, 2000). Furthermore, studies on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific chemical precursors have shown significant advancements in creating materials with high thermal stability and solubility in aprotic polar solvents, indicating their potential for various industrial applications (Saxena et al., 2003).

Pharmacological Properties

Research into benzamide derivatives has revealed selective serotonin 4 receptor agonists, suggesting potential for gastrointestinal motility improvements. Such compounds are synthesized with specific substituent groups to enhance pharmacological profiles, indicating their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial and Antifungal Applications

Novel heterocyclic compounds based on the sulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. These compounds, including pyrazolo[1,5-a]pyrimidine ring systems, have shown significant activities against bacteria and fungi, exceeding the activity of reference drugs in some cases (Alsaedi et al., 2019). This suggests their potential in developing new antimicrobial agents.

Water Purification and Desalination

The synthesis of novel polymers and their application in composite membranes for water purification, especially sea water desalination, has been explored. These studies aim to improve salt rejection and water flux, contributing to the development of more efficient desalination technologies (Padaki et al., 2012).

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-4-methyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-17-10-11-18(21(25)22-12-7-15-24-13-5-6-14-24)16-20(17)23-28(26,27)19-8-3-2-4-9-19/h2-4,8-11,16,23H,5-7,12-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCGNCYTYPJCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

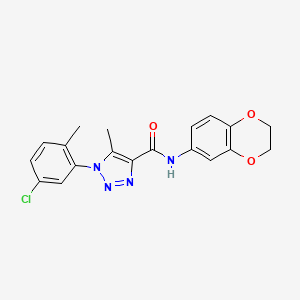

![2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride](/img/structure/B4558263.png)

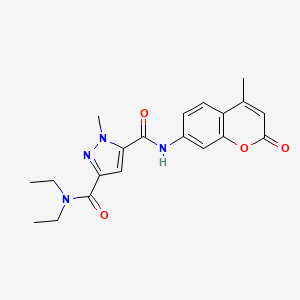

![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)

![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)

![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)

![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)

![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)